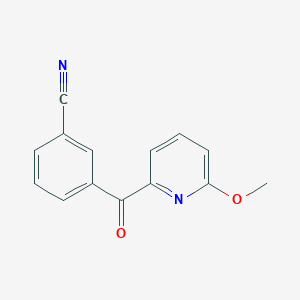
2-Methyl-5-(4-nitrobenzoyl)pyridine
Overview
Description
“2-Methyl-5-(4-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-nitrophenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(4-nitrobenzoyl)pyridine” is 1S/C13H10N2O3/c1-9-2-3-11(8-14-9)13(16)10-4-6-12(7-5-10)15(17)18/h2-8H,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Hydrothermal Synthesis and Crystal Structure
2-Methyl-5-(4-nitrobenzoyl)pyridine plays a role in the hydrothermal synthesis of compounds. For example, a dinuclear Zn(II) complex was synthesized using a related compound, 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone, with pyridine and zinc nitrate. This compound was analyzed for its crystal structure and fluorescence properties (Ji Chang–you, 2012).
Excited States of Hydrazo-Compounds
Studies on hydrazo-compounds, including those with structures similar to 2-methyl-5-(4-nitrobenzoyl)pyridine, have been conducted to understand their electronic absorption and emission spectra. These studies are important for understanding the excited states of these compounds, which is crucial in various fields of chemistry (Michalski et al., 2016).
Regioselective Reaction in Chemical Synthesis
This compound is involved in regioselective reactions with electron-deficient pyridine N-oxides, acyl chlorides, and cyclic thioethers. These reactions can be manipulated to produce a range of functionalized products, showcasing its versatility in organic synthesis (Frei et al., 2018).
Synthesis of Novel Polyimides
2-Methyl-5-(4-nitrobenzoyl)pyridine derivatives are used in the synthesis of novel polyimides, which have applications in materials science due to their desirable properties like thermal stability and mechanical strength (Wang et al., 2006).
Development of Thermally Stable Polymers
The compound is crucial in developing novel thermally stable polymers, as seen in the synthesis of poly (ether ester amide)s. These polymers have significant potential in various industrial applications due to their high thermal stability (Mehdipour‐Ataei et al., 2004).
Molecular Complexation in Crystal Engineering
This compound is used in the study of molecular complexation, which is a key concept in crystal engineering. This has implications in the design of materials with specific properties, such as those needed for nonlinear optics (Muthuraman et al., 2001).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-2-3-11(8-14-9)13(16)10-4-6-12(7-5-10)15(17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHALIQCFZRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-nitrobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















